molecular formula C20H38O B12699417 (Z)-2-octyldodec-2-enal CAS No. 129125-96-8

(Z)-2-octyldodec-2-enal

Cat. No.: B12699417
CAS No.: 129125-96-8
M. Wt: 294.5 g/mol
InChI Key: WLUZPPJJEOWTBI-ZZEZOPTASA-N
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Description

(Z)-2-octyldodec-2-enal is an organic compound characterized by its unique structure, which includes a long hydrocarbon chain and an aldehyde functional group. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-octyldodec-2-enal typically involves the aldol condensation of octanal and dodecanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the aldehyde. The enolate ion then reacts with another molecule of the aldehyde to form the β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the formation of the desired (Z)-isomer while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-octyldodec-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The α,β-unsaturated aldehyde can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Octyldodecanoic acid.

    Reduction: 2-octyldodecan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-octyldodec-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of fragrances and flavors due to its distinctive odor.

Mechanism of Action

The mechanism by which (Z)-2-octyldodec-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s hydrophobic hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-octyldodec-2-enal: The trans isomer of (Z)-2-octyldodec-2-enal, which has different physical and chemical properties due to the different spatial arrangement of the double bond.

    2-octyldodecanal: The saturated analog of this compound, lacking the double bond and thus having different reactivity.

    2-octyldodecanoic acid: The oxidized form of this compound, which has different chemical properties due to the presence of the carboxylic acid group.

Uniqueness

This compound is unique due to its specific (Z)-configuration, which imparts distinct physical and chemical properties compared to its isomers and analogs. This configuration can influence its reactivity, biological activity, and applications in various fields.

Properties

CAS No.

129125-96-8

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

(Z)-2-octyldodec-2-enal

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18-

InChI Key

WLUZPPJJEOWTBI-ZZEZOPTASA-N

Isomeric SMILES

CCCCCCCCC/C=C(/CCCCCCCC)\C=O

Canonical SMILES

CCCCCCCCCC=C(CCCCCCCC)C=O

Origin of Product

United States

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